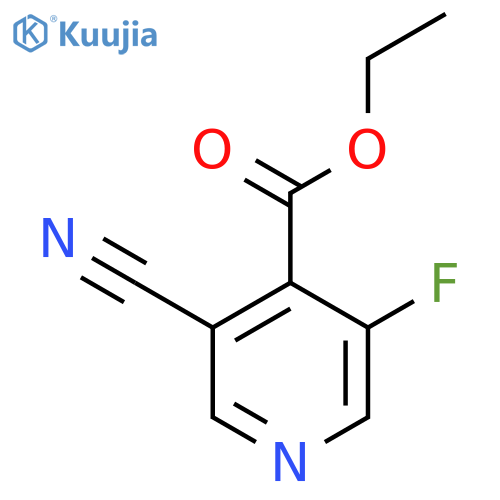

Cas no 1805056-37-4 (Ethyl 3-cyano-5-fluoroisonicotinate)

1805056-37-4 structure

商品名:Ethyl 3-cyano-5-fluoroisonicotinate

CAS番号:1805056-37-4

MF:C9H7FN2O2

メガワット:194.162485361099

CID:4903942

Ethyl 3-cyano-5-fluoroisonicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-5-fluoroisonicotinate

-

- インチ: 1S/C9H7FN2O2/c1-2-14-9(13)8-6(3-11)4-12-5-7(8)10/h4-5H,2H2,1H3

- InChIKey: OIHGWWUHTIDKGG-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=CC(C#N)=C1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 261

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 63

Ethyl 3-cyano-5-fluoroisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008543-250mg |

Ethyl 3-cyano-5-fluoroisonicotinate |

1805056-37-4 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029008543-1g |

Ethyl 3-cyano-5-fluoroisonicotinate |

1805056-37-4 | 95% | 1g |

$3,184.50 | 2022-04-01 |

Ethyl 3-cyano-5-fluoroisonicotinate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1805056-37-4 (Ethyl 3-cyano-5-fluoroisonicotinate) 関連製品

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2279938-29-1(Alkyne-SS-COOH)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量